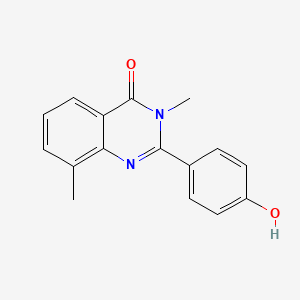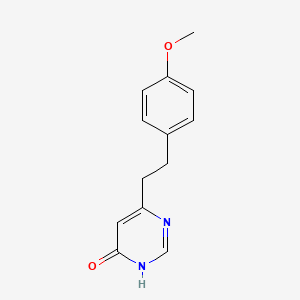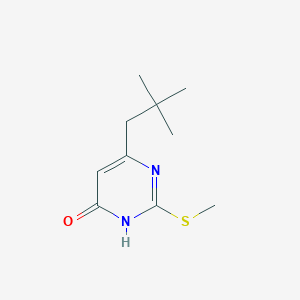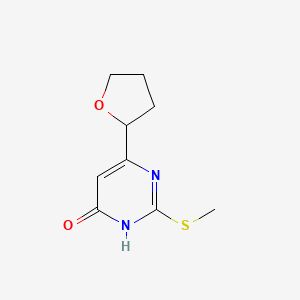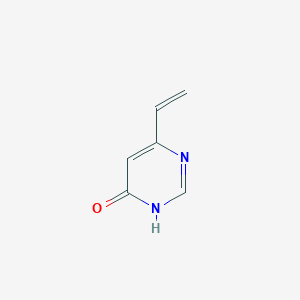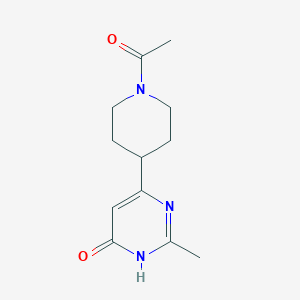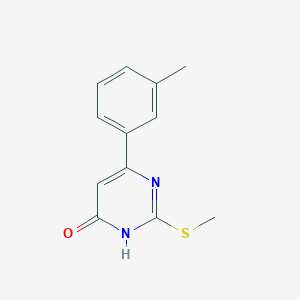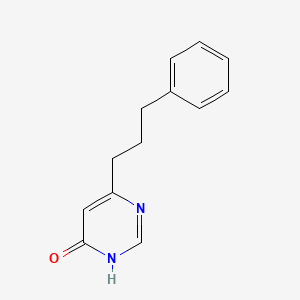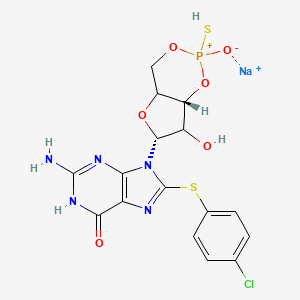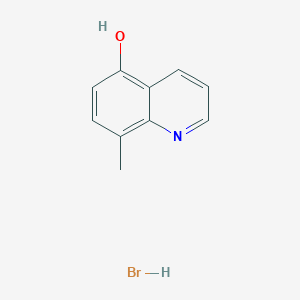
8-Methylquinolin-5-ol hydrobromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
8-Methylquinolin-5-ol hydrobromide derivatives are synthesized for various applications, demonstrating the chemical versatility of these compounds. For instance, novel ligands and their metal complexes, derived from 8-hydroxyquinolines, have been synthesized and characterized for their potential in antimicrobial activity. These compounds were investigated through physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, showcasing their relevance in developing new antimicrobial agents (Patel & Patel, 2017).
Anti-Corrosion Applications
8-Methylquinolin-5-ol hydrobromide derivatives have been studied for their anti-corrosion properties. Research has demonstrated that these compounds, specifically methylquinolin-8-ol derivatives, can significantly inhibit corrosion in metals like carbon steel when exposed to corrosive environments. These findings are based on a combination of electrochemical techniques and theoretical analyses, including density functional theory (DFT) and molecular dynamics (MD) simulations, highlighting the potential of these compounds in corrosion prevention (Rouifi et al., 2020).
Antimicrobial Activity
The antimicrobial potential of 8-Methylquinolin-5-ol hydrobromide derivatives has been explored in various studies. These compounds have shown effectiveness against a range of microbial strains, including bacteria and fungi, suggesting their application in developing new antimicrobial agents. For instance, derivatives have been evaluated for their activity against foodborne bacteria, indicating their potential use as natural preservatives in food products (Kim et al., 2014).
Pharmacological Research
In pharmacological research, derivatives of 8-Methylquinolin-5-ol hydrobromide have been synthesized and evaluated for various biological activities, including anti-anxiety and anti-depressant effects. Studies employing behavioral tests have been conducted to assess these effects, suggesting the potential therapeutic applications of these compounds in treating neurological disorders (Lakhrissi et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
8-methylquinolin-5-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-5-9(12)8-3-2-6-11-10(7)8;/h2-6,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETGSUXYIHLXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CC=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinolin-5-ol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



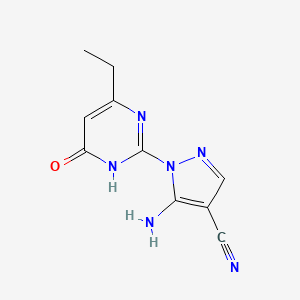
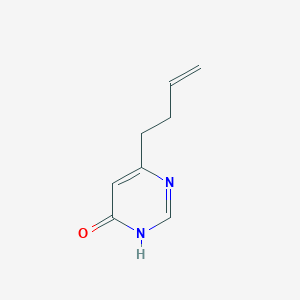

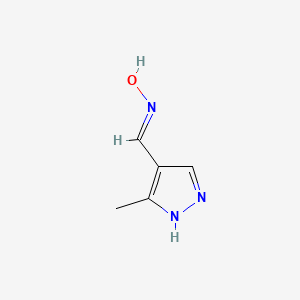
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
